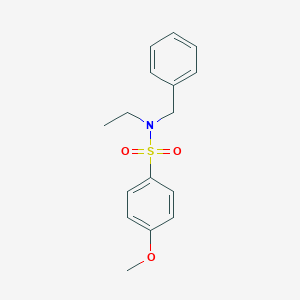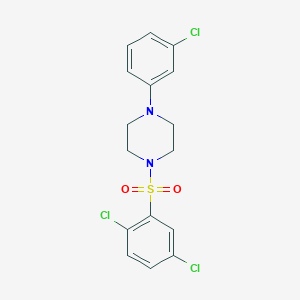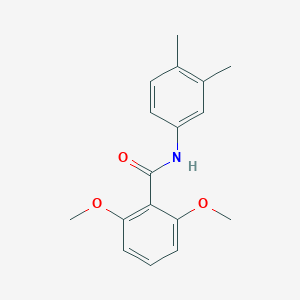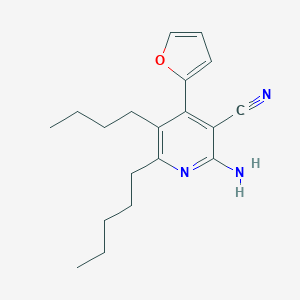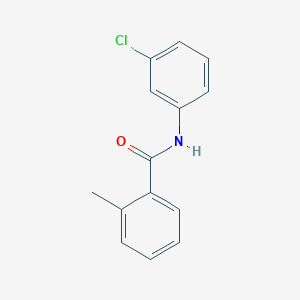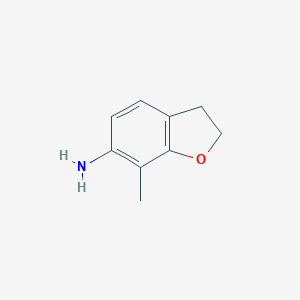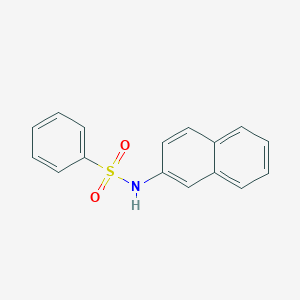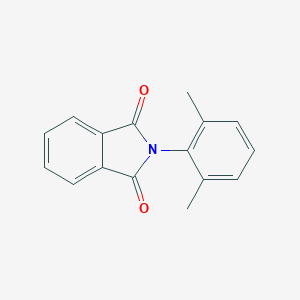
2,6-Dimethylphenylphthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenylphthalimide, also known as DMPPI, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. DMPPI is a phthalimide derivative that is commonly used as a reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. In recent years, DMPPI has also been investigated for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylphenylphthalimide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 2,6-Dimethylphenylphthalimide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2,6-Dimethylphenylphthalimide has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
2,6-Dimethylphenylphthalimide has been shown to exhibit a wide range of biochemical and physiological effects. For example, 2,6-Dimethylphenylphthalimide has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethylphenylphthalimide has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent. In addition, 2,6-Dimethylphenylphthalimide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dimethylphenylphthalimide in scientific research is its relatively simple synthesis method and high yield. 2,6-Dimethylphenylphthalimide is also stable under a wide range of conditions, making it a versatile compound for various applications. However, 2,6-Dimethylphenylphthalimide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 2,6-Dimethylphenylphthalimide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for the study of 2,6-Dimethylphenylphthalimide. One potential area of research is the development of new drugs based on the structure of 2,6-Dimethylphenylphthalimide. Several studies have reported that 2,6-Dimethylphenylphthalimide exhibits significant antimicrobial and antitumor activities, making it a promising candidate for drug development. Another potential area of research is the investigation of the mechanism of action of 2,6-Dimethylphenylphthalimide, particularly its interactions with key enzymes and signaling pathways. Finally, the potential use of 2,6-Dimethylphenylphthalimide in materials science, such as the development of new catalysts or sensors, is an area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2,6-Dimethylphenylphthalimide involves the reaction of 2,6-dimethylphenylamine with phthalic anhydride in the presence of a catalyst, typically sulfuric acid or acetic anhydride. The reaction yields a white crystalline solid that can be purified through recrystallization. The chemical structure of 2,6-Dimethylphenylphthalimide consists of a phthalimide ring with two methyl groups attached to the phenyl ring.
Applications De Recherche Scientifique
2,6-Dimethylphenylphthalimide has been extensively studied for its potential use in medicinal chemistry as a lead compound for drug development. Several studies have reported that 2,6-Dimethylphenylphthalimide exhibits significant antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. 2,6-Dimethylphenylphthalimide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
20730-99-8 |
|---|---|
Nom du produit |
2,6-Dimethylphenylphthalimide |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-9H,1-2H3 |
Clé InChI |
KDCNGAZTEPFIKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
20730-99-8 |
Synonymes |
2,6-dimethylphenylphthalimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



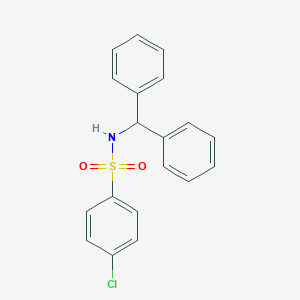
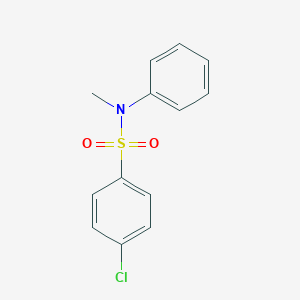
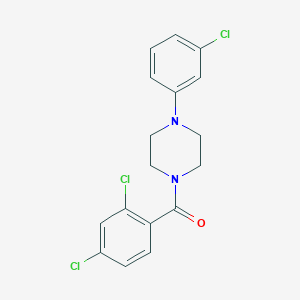
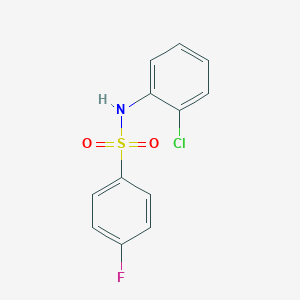
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
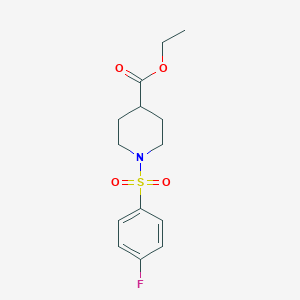
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)
